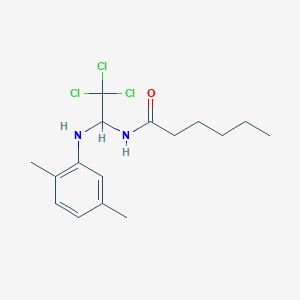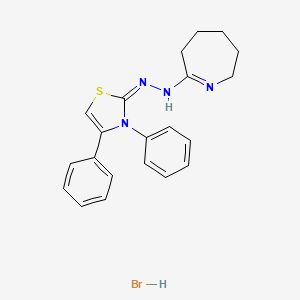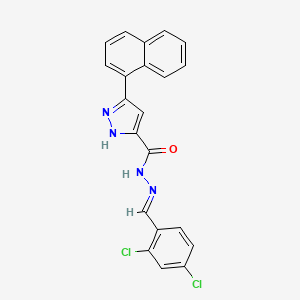![molecular formula C38H70N4O2 B11995424 3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea](/img/structure/B11995424.png)
3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA is a synthetic organic compound It is characterized by its complex structure, which includes multiple urea groups and long alkyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA typically involves multiple steps:
Formation of the Urea Groups: This can be achieved by reacting isocyanates with amines under controlled conditions.
Attachment of Alkyl Chains: Long alkyl chains can be introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Coupling Reactions: The final structure is assembled through coupling reactions, which may involve catalysts and specific reaction conditions to ensure the correct formation of bonds.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Processes: For large-scale production, continuous flow reactors may be used to maintain a steady production rate.
化学反応の分析
Types of Reactions
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while reduction might yield alkanes or amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules or as a potential therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism by which 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA exerts its effects can involve:
Molecular Targets: Such as enzymes, receptors, or other proteins.
Pathways Involved: The compound may interact with specific biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA: can be compared with other urea derivatives or compounds with long alkyl chains.
Uniqueness
- The unique structure of 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA, with its multiple urea groups and long alkyl chains, may confer specific properties that are not present in similar compounds.
特性
分子式 |
C38H70N4O2 |
|---|---|
分子量 |
615.0 g/mol |
IUPAC名 |
1-dodecyl-3-[2-[3-[2-(dodecylcarbamoylamino)propan-2-yl]phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C38H70N4O2/c1-7-9-11-13-15-17-19-21-23-25-30-39-35(43)41-37(3,4)33-28-27-29-34(32-33)38(5,6)42-36(44)40-31-26-24-22-20-18-16-14-12-10-8-2/h27-29,32H,7-26,30-31H2,1-6H3,(H2,39,41,43)(H2,40,42,44) |
InChIキー |
XNVJFJGABOAKAE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC(=O)NC(C)(C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)

![6-Amino-3-ethyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995350.png)

![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11995357.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11995370.png)
![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11995375.png)
![7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995377.png)
![4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile](/img/structure/B11995381.png)

![3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)
![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11995418.png)
